molecular formula C13H13N3O2 B14209966 1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione CAS No. 828931-70-0

1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione

Cat. No.: B14209966
CAS No.: 828931-70-0
M. Wt: 243.26 g/mol
InChI Key: NZHPJGJQHPWYLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their broad range of biological and chemical properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of ethylamine with phenylglyoxal in the presence of a base, followed by cyclization with formamide . The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of functionalized imidazole derivatives .

Scientific Research Applications

1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . The pathways involved often include signal transduction and metabolic processes, which are crucial for the compound’s biological effects .

Comparison with Similar Compounds

  • 1-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione
  • 1-Ethyl-2-(4-methylphenyl)-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione
  • 1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-4,5-dione

Comparison: 1-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .

Properties

CAS No.

828931-70-0

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

1-ethyl-2-phenyl-2,3-dihydroimidazo[1,2-a]imidazole-5,6-dione

InChI

InChI=1S/C13H13N3O2/c1-2-15-10(9-6-4-3-5-7-9)8-16-12(18)11(17)14-13(15)16/h3-7,10H,2,8H2,1H3

InChI Key

NZHPJGJQHPWYLV-UHFFFAOYSA-N

Canonical SMILES

CCN1C(CN2C1=NC(=O)C2=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.